Pregna-4,6-diene-3,20-dione, 21-hydroxy-
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Overview
Description
Pregna-4,6-diene-3,20-dione, 21-hydroxy- is a synthetic steroid hormone that has been extensively studied for its biochemical and physiological effects. It is commonly referred to as 21-hydroxyprogesterone or 21-OHP. This molecule has been the focus of numerous scientific research studies due to its potential applications in the field of medicine. In
Mechanism Of Action
The mechanism of action of 21-OHP involves binding to the progesterone receptor and modulating its activity. This leads to changes in gene expression and cellular function, ultimately resulting in the observed biological effects.
Biochemical And Physiological Effects
21-OHP has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, as well as effects on the immune system. In addition, it has been shown to have an impact on glucose metabolism and blood pressure regulation.
Advantages And Limitations For Lab Experiments
One advantage of using 21-OHP in lab experiments is its well-established mechanism of action and known biological effects. This allows for more precise and targeted experiments. However, one limitation is that it can be difficult to obtain in large quantities, which can limit the scope of experiments that can be performed.
Future Directions
There are several areas of future research that could be explored in relation to 21-OHP. One area of interest is its potential use in the treatment of other conditions, such as breast cancer and prostate cancer. Additionally, further investigation into its anti-inflammatory properties could lead to the development of new treatments for inflammatory conditions. Finally, the development of new synthesis methods could make it more readily available for use in lab experiments.
Conclusion:
In conclusion, 21-OHP is a synthetic steroid hormone that has been extensively studied for its potential applications in the field of medicine. Its well-established mechanism of action and known biological effects make it a valuable tool for lab experiments. However, further research is needed to fully understand its potential applications and to develop new synthesis methods.
Synthesis Methods
The synthesis of 21-OHP involves the conversion of progesterone to 21-OHP through a series of chemical reactions. The process typically involves the use of solvents, catalysts, and reagents, and can be completed in several steps. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
21-OHP has been extensively studied for its potential applications in the field of medicine. It is commonly used in the treatment of conditions such as congenital adrenal hyperplasia (CAH) and preterm labor. In addition, it has been investigated for its potential use in the treatment of other conditions such as endometriosis, breast cancer, and prostate cancer.
properties
CAS RN |
17916-84-6 |
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Product Name |
Pregna-4,6-diene-3,20-dione, 21-hydroxy- |
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h3-4,11,15-18,22H,5-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1 |
InChI Key |
TZGCPIWXEWYCLJ-YFWFAHHUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)C=CC4=CC(=O)CC[C@]34C |
SMILES |
CC12CCC3C(C1CCC2C(=O)CO)C=CC4=CC(=O)CCC34C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)CO)C=CC4=CC(=O)CCC34C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.